molecular formula C22H17ClFN3O4S2 B2714175 (E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide CAS No. 1007263-69-5

(E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide

Cat. No.: B2714175
CAS No.: 1007263-69-5
M. Wt: 505.96
InChI Key: MBAIVWIZCRHZLQ-OPEKNORGSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used. It’s also possible that the compound could be synthesized as part of a larger molecule, then cleaved to yield the desired product .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the thiazole and thiophene rings suggests that the compound might have a planar structure, which could enable efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. The chloro and fluoro groups are good leaving groups, so they could be replaced by other groups in a substitution reaction. The thiazole and thiophene rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the presence of the chloro and fluoro groups might make the compound more polar and therefore more soluble in polar solvents. The presence of the thiazole and thiophene rings might give the compound interesting optical properties .

Scientific Research Applications

Anticancer Activity

Research has focused on the synthesis of benzothiazole derivatives, including compounds structurally related to "(E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide", as potential anticancer agents. For instance, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their probable anticancer activity against various cancer cell lines, demonstrating the relevance of benzothiazole derivatives in medicinal chemistry for anticancer research (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Activities

Compounds with benzothiazole structures have also been studied for their antimicrobial and antioxidant properties. Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, showing significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015). This suggests the potential of similar compounds in the development of new therapeutic agents.

Solvatochromic Behavior and Fluorescence Probes

The solvatochromic behavior and potential use of related compounds as fluorescence probes have been explored. Patil et al. (2011) studied the absorption and fluorescence spectra of carboxamides, highlighting the impact of solvent polarity on their photophysical properties and the potential application of such compounds in the development of fluorescence probes for scientific research (Patil et al., 2011).

Larvicidal Activity

Investigations into the larvicidal activity of benzothiazole derivatives reveal their potential in combating mosquito-borne diseases. A study by N. P et al. (2021) synthesized novel hydrazones of benzothiazole carbohydrazide derivatives, demonstrating promising larvicidal agents against Anopheles arabiensis, a primary vector of malaria (N. P et al., 2021).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action would involve interacting with a specific target in the body. If the compound is intended to be used as a catalyst, its mechanism of action would involve lowering the activation energy of a specific reaction .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of explosion or fire. If the compound is toxic, it could pose a risk to health. Proper safety precautions should be taken when handling the compound .

Future Directions

The future directions for research on the compound could include exploring its potential uses in various fields such as medicine, materials science, or catalysis. Further studies could also be conducted to better understand the compound’s properties and reactivity .

Properties

IUPAC Name

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S2/c1-29-15-8-12(9-16(30-2)20(15)31-3)11-25-27(21(28)17-6-7-19(23)32-17)22-26-14-5-4-13(24)10-18(14)33-22/h4-11H,1-3H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAIVWIZCRHZLQ-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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